2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate
CAS No.: 637746-70-4
Cat. No.: VC4790766
Molecular Formula: C21H20ClNO4
Molecular Weight: 385.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637746-70-4 |
|---|---|
| Molecular Formula | C21H20ClNO4 |
| Molecular Weight | 385.84 |
| IUPAC Name | [2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C21H20ClNO4/c1-15-6-9-20(27-21(25)23-10-12-26-13-11-23)17(14-15)19(24)8-7-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3/b8-7+ |
| Standard InChI Key | UGEHJZANLDMEQE-BQYQJAHWSA-N |
| SMILES | CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)C=CC3=CC=CC=C3Cl |
Introduction
Structural Overview
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IUPAC Name: 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate
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Molecular Formula: C20H20ClNO4
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Molecular Weight: Approximately 373.83 g/mol
This compound features:
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A chlorophenyl group, contributing to its aromaticity and potential reactivity.
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A morpholine ring, which can enhance solubility and biological activity.
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A prop-2-enoyl (enone) system, often associated with electron delocalization and reactivity in conjugated systems.
SMILES Notation
The simplified molecular-input line-entry system (SMILES) representation for this compound is:
textCC1=CC=C(C=C1C(=O)/C=C/C2=CC=CC=C2Cl)OC3CCN(CC3)C(=O)O
Synthesis Pathway
This compound can be synthesized via multi-step organic reactions:
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Formation of the Enone System: The enone group can be synthesized through an aldol condensation reaction between an aldehyde (e.g., 2-chlorobenzaldehyde) and a ketone.
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Morpholine Derivatization: The morpholine carboxylate moiety is introduced through esterification or amidation reactions.
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Coupling with Aromatic Systems: The final step involves coupling the enone system with the methylphenyl group using appropriate catalysts.
Potential Applications
Compounds with similar structural motifs are often studied for their:
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Anticancer activity: Enone systems are known to interact with biological targets by Michael addition mechanisms.
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Antimicrobial properties: The presence of halogen atoms like chlorine enhances lipophilicity, aiding in membrane penetration.
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Drug-like properties: Morpholine derivatives are frequently used as scaffolds in drug design due to their solubility and bioavailability.
Mechanism of Action
The enone group may act as an electrophilic center, reacting with nucleophilic residues in proteins (e.g., cysteine thiols). This mechanism underpins its potential biological activity.
Structural Analogues
Several structurally related compounds have been studied:
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(2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one:
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(E)-1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one:
Analytical Characterization
Analytical techniques such as NMR, LC-MS, and IR spectroscopy are essential for confirming the structure of this compound:
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NMR Spectroscopy: Provides insights into the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups like carbonyls, aromatic rings, and morpholine.
Safety Considerations
While specific toxicity data for this compound is unavailable, general precautions include:
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Handling in a well-ventilated environment due to potential volatility.
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Avoiding direct skin or eye contact as halogenated compounds may cause irritation.
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